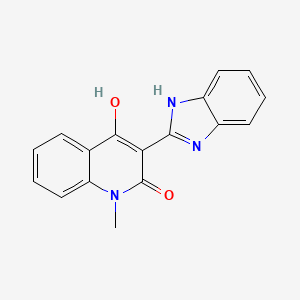![molecular formula C23H27N3O3 B6115008 3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B6115008.png)
3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as MPZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of MPZP is complex and involves multiple pathways. Studies have shown that MPZP can modulate the activity of the dopamine and serotonin neurotransmitter systems, which are involved in regulating mood and behavior. MPZP has also been shown to modulate the activity of the GABAergic system, which is involved in regulating anxiety and stress.
Biochemical and Physiological Effects
MPZP has been shown to exhibit various biochemical and physiological effects. Studies have shown that MPZP can modulate the activity of the dopamine and serotonin neurotransmitter systems, which are involved in regulating mood and behavior. MPZP has also been shown to modulate the activity of the GABAergic system, which is involved in regulating anxiety and stress. In addition, MPZP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using MPZP in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems, making it a versatile tool for studying the effects of these systems on behavior and physiology. However, one of the limitations of using MPZP is its complex mechanism of action, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on MPZP. One area of research that has received a lot of attention is the potential use of MPZP in the treatment of anxiety and depression. Studies have shown that MPZP has anxiolytic and antidepressant effects, making it a promising candidate for further investigation in this field.
Another area of research that has received attention is the potential use of MPZP in cancer research. Studies have shown that MPZP can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation in this field.
In addition, there is potential for research on the use of MPZP in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Overall, the potential applications of MPZP in scientific research are vast, and further investigation is needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of MPZP involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-(3-methoxybenzyl)-1-piperazine. This intermediate product is then reacted with phenylacetyl chloride to form 3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, which is the final product. The overall synthesis of MPZP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MPZP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where MPZP has been shown to have anxiolytic and antidepressant effects. Studies have also shown that MPZP can modulate the activity of the dopamine and serotonin neurotransmitter systems, which are involved in regulating mood and behavior.
In addition to its potential applications in neuroscience, MPZP has also been studied for its potential use in cancer research. Studies have shown that MPZP can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation in this field.
特性
IUPAC Name |
3-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-5-6-18(16-20)17-24-12-14-25(15-13-24)22(27)21-10-11-26(23(21)28)19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVBRICNOZFASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
![3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6114948.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6114954.png)

![5-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6114965.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6114973.png)
![6-(1-azocanylcarbonyl)-5-[(3-phenyl-1-piperidinyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6114980.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6115002.png)
![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6115007.png)
![1-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6115009.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6115016.png)
![2-[(3-methyl-3-piperidinyl)methoxy]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6115023.png)
![2-[2-(cyclooctylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6115029.png)